

Application Notes and Protocols: HPLC-DAD Analysis of Corylifol C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Corylifol C**

Cat. No.: **B585845**

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These application notes provide a detailed protocol for the determination of **Corylifol C** in *Psoralea corylifolia* extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). While a specific validated method for **Corylifol C** is not readily available in the public literature, this document outlines a robust method synthesized from established protocols for the analysis of structurally related flavonoids and other phytochemicals present in *Psoralea corylifolia*.

Introduction

Corylifol C is a flavonoid found in the seeds of *Psoralea corylifolia* L., a plant widely used in traditional medicine. Accurate and reliable quantification of its bioactive constituents is crucial for quality control, standardization of herbal products, and further pharmacological research. This document details the experimental procedure for the extraction and subsequent quantification of **Corylifol C** using a reverse-phase HPLC-DAD system.

Experimental Protocols

Sample Preparation: Extraction

A reliable extraction method is paramount for the accurate quantification of **Corylifol C**. The following protocol is based on established methods for extracting flavonoids and other phenolic compounds from *Psoralea corylifolia* seeds.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- Dried seeds of *Psoralea corylifolia*
- Methanol (HPLC grade)
- 70% Ethanol
- Petroleum ether
- Soxhlet apparatus[3]
- Rotary evaporator
- Ultrasonic bath
- 0.45 μm syringe filters

Protocol:

- Grinding: Grind the dried seeds of *Psoralea corylifolia* into a coarse powder.
- Defatting (Optional but Recommended): To remove lipids that may interfere with the analysis, perform a preliminary extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours. Discard the petroleum ether extract and air-dry the powdered seeds.
- Extraction:
 - Soxhlet Extraction: Place the defatted seed powder in a thimble and extract with methanol using a Soxhlet apparatus for 10-12 hours at 60°C.[3]
 - Ultrasonic Extraction: Alternatively, macerate the seed powder with 70% ethanol (e.g., 50 g of powder in 300 mL of 70% ethanol) and sonicate for 45 minutes.[1][2] Repeat the extraction process twice to ensure maximum yield.
- Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dry residue.
- Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 20 mg/mL.[1]

- **Filtration:** Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

The following chromatographic conditions are synthesized from methods used for the simultaneous analysis of multiple components in *Psoralea corylifolia*, which have been shown to effectively separate flavonoids and related compounds.[\[4\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

Parameter	Recommended Setting
Column	SinoChrom ODS-BP C18 (4.6 x 250 mm, 5 μm) or equivalent reverse-phase C18 column. [4]
Mobile Phase	A: WaterB: Acetonitrile (CH_3CN)
Gradient Elution	0–10 min, 5–45% B 10–45 min, 45–70% B 45–50 min, 70–100% B 50–60 min, 100% B [4]
Flow Rate	1.0 mL/min [4]
Injection Volume	10 μL
Column Temperature	30°C [4]
Detection	Diode-Array Detector (DAD) scanning from 200–400 nm. Quantification wavelength for flavonoids is typically around 250 nm. [4] A wavelength of 254 nm is also commonly used for fingerprinting <i>Psoralea corylifolia</i> extracts. [5]

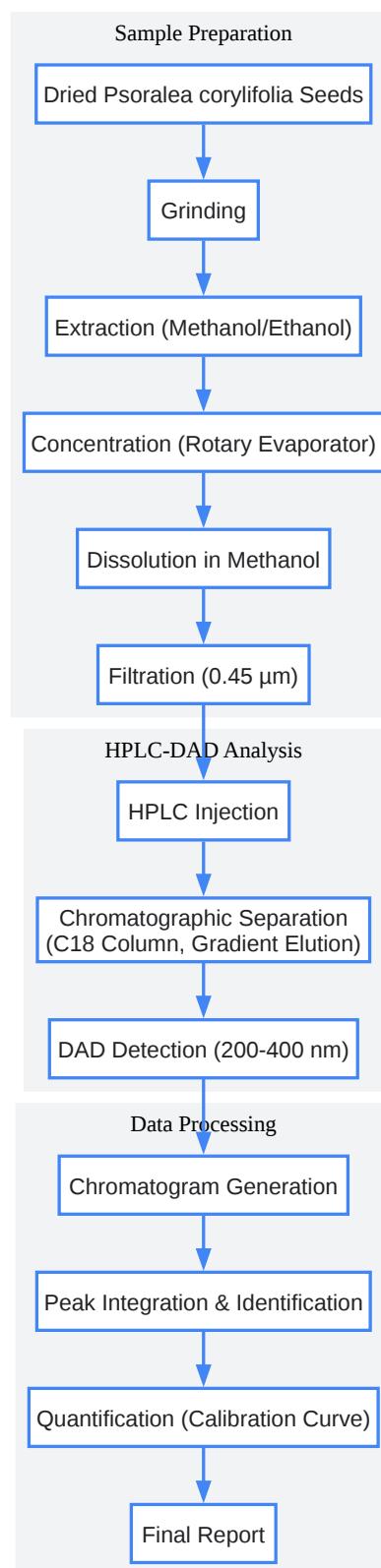
Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC-DAD method. Note: As a dedicated validated method for **Corylifol C** was not found in the searched literature, this table serves as a template. For context, representative data for other compounds from *Psoralea corylifolia* are included where available.

Compound	Retention Time (min)	Linearity (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Precision (RSD%)	Accuracy (Recovery %)
Corylifol C	Not Available	Not Available	Not Available	Not Available	Not Available	Not Available
Psoralen	~17.05[1]	$\geq 0.9999[1]$	Not Available	Not Available	Not Available	Not Available
Bavachinin	~33.84[1]	$\geq 0.9999[1]$	Not Available	Not Available	Not Available	Not Available
Corylifol A	Reference d[4]	Not Available	Not Available	Not Available	Not Available	Not Available
Bakuchiol	~44.65[1]	$\geq 0.9999[1]$	Not Available	Not Available	Not Available	Not Available

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC-DAD analysis of **Corylifol C**.

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Caption: Workflow for **Corylifol C** analysis.

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